Product packaging for O-Acetyl-D-serine hydrochloride(Cat. No.:)

O-Acetyl-D-serine hydrochloride

Cat. No.: B12063225
M. Wt: 183.59 g/mol
InChI Key: MGQOSZSPKMBSRW-UHFFFAOYSA-N
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Description

Contextual Significance of Acetylated Amino Acid Derivatives in Biological Systems and Chemical Synthesis

Acetylated amino acid derivatives are members of the broader family of fatty acid amides, which are crucial lipids involved in various biological processes. nih.gov The acetylation of amino acids, a simple modification involving the addition of an acetyl group, can significantly alter their properties and functions. amerigoscientific.comnih.gov This modification plays a major regulatory role in post-translational protein modification and the regulation of DNA expression across all life forms. nih.gov

In biological systems, N-acetylated amino acids are widespread, with N-acetylglutamate serving as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, a key enzyme in the urea (B33335) cycle. nih.gov Furthermore, specific short-chain N-acylated amino acids act as biomarkers for various metabolic diseases. nih.gov

From a chemical synthesis perspective, acetylation is a fundamental reaction used to introduce an acetyl functional group. nih.gov This group can serve as a protecting group in organic reactions and peptide synthesis, preventing unwanted side reactions. nih.gov The ability to synthetically produce amino acid derivatives with enhanced stability, specificity, or activity is crucial for drug development, the creation of molecular probes, and various biochemical research applications. amerigoscientific.com

Stereochemical Considerations: Importance of the D-Stereoisomer in Specific Research Domains

While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids, their non-superimposable mirror images, are not merely biological oddities. news-medical.netnumberanalytics.com Initially thought to be unnatural, D-amino acids are now recognized for their important roles in a variety of biological processes. news-medical.net

The presence of D-amino acids is particularly notable in the peptidoglycan cell walls of bacteria, where they provide structural integrity and resistance to most proteases that are designed to cleave L-amino acid peptide bonds. numberanalytics.comfrontiersin.org Bacteria possess enzymes called racemases that can convert L-amino acids to D-amino acids for use in processes like cell wall synthesis. taylorandfrancis.com

In mammals, certain D-amino acids, such as D-serine and D-aspartate, play significant roles in the nervous system. numberanalytics.comwikipedia.org D-serine, for instance, acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. numberanalytics.com The regulation of D-amino acid levels is therefore important for neurological function, and alterations in these levels have been implicated in neurological disorders. numberanalytics.comnih.gov The use of D-amino acids in the synthesis of peptides can also enhance their stability by making them resistant to proteolytic degradation, a valuable property in drug development. numberanalytics.com

Overview of Key Research Areas Pertaining to O-Acetyl-D-serine Hydrochloride

This compound is a key compound in several areas of research, primarily due to its relationship with D-serine. chemimpex.com

Neuroscience Research: This compound is frequently used in studies investigating the effects of D-serine on neurotransmission. chemimpex.com It is particularly relevant in the context of neuropsychiatric disorders like schizophrenia and in studies exploring cognitive function and synaptic plasticity. chemimpex.com The acetylation of D-serine can enhance its solubility and stability, making it an ideal candidate for various experimental setups in neuroscience. chemimpex.com

Pharmaceutical Development: this compound serves as a precursor in the synthesis of drugs that target NMDA receptors. chemimpex.com Given the crucial role of these receptors in memory and learning, this makes the compound a valuable tool in the discovery and development of therapeutics for neurological conditions. chemimpex.com

Biochemical Studies: Researchers utilize this compound to investigate the broader role of D-serine in cellular signaling and metabolic pathways. chemimpex.com It serves as a building block in the synthesis of other bioactive compounds, highlighting its versatility in medicinal chemistry. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO4 B12063225 O-Acetyl-D-serine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxy-2-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQOSZSPKMBSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for O Acetyl D Serine Hydrochloride

Chemical Synthesis Approaches for O-Acetylation of D-Serine

The chemical synthesis of O-Acetyl-D-serine hydrochloride primarily involves the selective acetylation of the hydroxyl group of D-serine.

Direct O-Acetylation Strategies and Conditions

Direct acetylation of D-serine requires careful selection of reagents and conditions to favor O-acetylation over N-acetylation. A common strategy involves the use of acetylating agents in an acidic medium, where the amine group is protonated and thus less nucleophilic. For instance, reacting D-serine with acetyl chloride in an alcoholic solvent like methanol (B129727) can lead to the formation of the corresponding ester, which can then be O-acetylated. chemicalbook.com

Another approach involves the use of protecting groups. The amino group of D-serine can be protected, for example, as a Boc (tert-butyloxycarbonyl) derivative. The protected N-Boc-D-serine can then be reacted with an acetylating agent to selectively acetylate the hydroxyl group. Subsequent deprotection of the amino group yields O-Acetyl-D-serine. orgsyn.org

Reagent/MethodConditionsOutcome
Acetyl Chloride/MethanolReaction at low to reflux temperatures. chemicalbook.comPrimarily forms the methyl ester, can be followed by acetylation.
(Boc)₂O, NaOH then MeI, K₂CO₃Multi-step process involving N-protection, esterification, then acetylation. orgsyn.orgControlled synthesis of N-protected, O-acetylated serine ester.
3,5-Dinitro benzoylchlorideReaction with DL-serine in NaOH solution. google.comN-acylation, used for resolution of enantiomers rather than O-acetylation.

Stereoselective Synthesis of D-Serine Derivatives

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of O-Acetyl-D-serine. Stereoselective synthesis aims to produce the D-enantiomer with high purity. This can be achieved by starting with enantiomerically pure D-serine or by employing chiral auxiliaries or catalysts in the synthetic route.

Methodologies have been developed for the stereoselective synthesis of chiral amino acid analogues from readily available chiral precursors like D-sugars. us.esresearchgate.net For example, D-xylose can be used as a starting material to afford enantiomerically pure furan (B31954) analogues of D-serine. us.esdocumentsdelivered.com These principles of stereocontrol are applicable to the synthesis of various D-serine derivatives, ensuring that the desired chirality is retained throughout the reaction sequence. The resolution of racemic DL-serine is another strategy, often involving the formation of diastereomeric salts with a chiral resolving agent, which can then be separated. google.com

Enzymatic and Chemoenzymatic Synthesis of O-Acetyl-D-serine

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. researchgate.netrsc.org

Exploiting Serine Acetyltransferase Analogues for D-Serine Acetylation

Serine acetyltransferase (SAT) is the enzyme responsible for catalyzing the formation of O-acetyl-L-serine from L-serine and acetyl-CoA in bacteria and plants, a key step in cysteine biosynthesis. wikipedia.orgebi.ac.ukacs.org The enzyme typically exhibits high specificity for the L-enantiomer of serine. uniprot.org However, the potential for using engineered SAT analogues for the acetylation of D-serine is an area of active research interest. Site-directed mutagenesis studies on SAT have identified key amino acid residues in the active site, such as His154 and H189, that are crucial for catalysis and substrate binding. shareok.org By modifying these or other residues, it may be possible to alter the enzyme's stereoselectivity to accommodate and acetylate D-serine. The native enzyme from Streptomyces lavendulae shows a preference for L-serine but can also acetylate L-homoserine, indicating some substrate flexibility. uniprot.org

EnzymeNatural ReactionPotential for D-Serine Acetylation
Serine Acetyltransferase (SAT)Acetyl-CoA + L-Serine → O-Acetyl-L-Serine + CoA wikipedia.orgWild-type enzymes are highly specific for L-serine; engineered variants may accept D-serine.
D-aminoacylaseHydrolysis of N-acetyl-D-amino acids. patsnap.comUsed in the resolution of DL-serine, not for O-acetylation.

Biocatalytic Routes to Optically Pure O-Acetyl-D-serine

Biocatalytic methods are highly sought after for producing enantiomerically pure compounds due to their high selectivity and environmentally friendly nature. researchgate.netoup.comnih.gov For the synthesis of optically pure O-Acetyl-D-serine, a potential strategy is the kinetic resolution of a racemic mixture of N-acetyl-DL-serine. This can be achieved using an enzyme like D-aminoacylase, which would selectively hydrolyze the N-acetyl group from N-acetyl-D-serine, leaving the unreacted N-acetyl-L-serine. patsnap.com The resulting D-serine could then be chemically O-acetylated.

Another approach is the use of enzymes in a chemoenzymatic pathway. For example, a lipase (B570770) or esterase could be used for the enantioselective acetylation of a suitable D-serine derivative. While many biocatalysts may have low enantioselectivity in their wild-type form, their properties can be enhanced through protein engineering techniques like directed evolution. nih.gov

Derivatization Strategies for Downstream Research Applications

This compound is not only a synthetic target but also a starting material for further chemical modifications, or derivatization, for various research applications. chemimpex.com One major application is in the field of neuroscience, where D-serine and its derivatives are studied for their role as neuromodulators. chemimpex.comnih.gov

For analytical purposes, particularly for separation and detection by High-Performance Liquid Chromatography (HPLC), D-serine and its derivatives are often derivatized because they lack a strong chromophore. researchgate.net A common method involves reacting the amino group with ortho-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC). nih.govnih.gov This reaction forms diastereomeric isoindole derivatives that can be separated on a conventional reversed-phase HPLC column and detected, for example, by an electrochemical detector. nih.govnih.gov This allows for the quantification of D-serine in complex biological samples like brain homogenates. nih.govresearchgate.net

Derivatization ReagentPurposeAnalytical Method
ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)Formation of diastereomers for chiral separation. researchgate.netnih.govReversed-phase HPLC with electrochemical or fluorescence detection. nih.govnih.gov
Fmoc chlorideProtection of the amino group for peptide synthesis. us.esresearchgate.netSolid-phase peptide synthesis.
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Fluorescent labeling for sensitive detection. researchgate.netHPLC with fluorescence detection.

Formation of Conjugates for Bioconjugation Studies

The presence of the O-acetyl-D-serine residue within a peptide opens avenues for the development of novel bioconjugates. Bioconjugation involves the covalent attachment of a molecule, such as a drug, a fluorescent dye, or a larger biomolecule like a protein, to the peptide. This can be achieved by targeting a specific functional group within the peptide.

A powerful and modern approach for the selective functionalization of serine residues in peptides is the use of phosphorus(V)-based reagents. nih.gov This method allows for the chemoselective and modular attachment of various cargo molecules to serine, forming a stable phosphorothioate (B77711) linkage. This strategy is tolerant of other nucleophilic functional groups found in naturally occurring amino acids. While this method has been demonstrated for serine, its application to O-acetyl-serine containing peptides would depend on the specific reaction conditions and the potential for side reactions involving the acetyl group.

Alternatively, standard bioconjugation techniques can be applied to peptides containing O-acetyl-D-serine by introducing other reactive amino acids into the sequence. For instance, the incorporation of a lysine (B10760008) residue provides a primary amine on its side chain, which can be targeted by N-hydroxysuccinimide (NHS) esters of the molecule to be conjugated. Similarly, a cysteine residue offers a thiol group that can react with maleimides.

Table 2: Potential Strategies for the Formation of O-Acetyl-D-serine-Containing Peptide Conjugates

Conjugation TargetReagent/MethodResulting LinkageKey ConsiderationsReference
Serine Side Chain Phosphorus(V)-based reagentsPhosphorothioatePotential for direct functionalization of the serine backbone, though compatibility with the O-acetyl group needs specific validation. nih.gov
Lysine Side Chain N-Hydroxysuccinimide (NHS) esterAmideRequires incorporation of a lysine residue into the peptide sequence. A well-established and robust method.N/A
Cysteine Side Chain MaleimideThioetherRequires incorporation of a cysteine residue. Offers high specificity and efficiency.N/A

Enzymatic Interactions and Mechanistic Elucidation Involving O Acetyl D Serine

Substrate Specificity and Kinetic Analysis of Enzymes Interacting with O-Acetyl-D-serine

The interaction of O-Acetyl-D-serine with key enzymes in the cysteine biosynthesis pathway, namely serine acetyltransferases and O-acetylserine (thiol)-lyases, provides critical insights into the stereoselectivity and regulatory mechanisms of this metabolic route.

Investigation of Serine Acetyltransferases and their Stereoselectivity

Serine acetyltransferase (SAT), the enzyme responsible for the acetylation of L-serine to form O-acetyl-L-serine (OAS), is a pivotal regulatory point in cysteine synthesis. nih.govnih.gov While the primary substrate is L-serine, the stereoselectivity of SAT is a subject of interest. wikipedia.org The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine. wikipedia.org

Studies on SAT from various organisms, including the pathogen Neisseria gonorrhoeae, have revealed a hexameric structure with each monomer possessing a left-handed parallel β-helix domain characteristic of the acyltransferase superfamily. nih.gov The active site accommodates L-serine, and its interaction with acetyl-CoA leads to the formation of OAS. nih.gov While detailed kinetic data on the interaction of SAT with D-serine or O-Acetyl-D-serine is not extensively documented in the provided results, the high specificity of enzymes generally suggests that the D-enantiomer would be a poor substrate, if at all. This is due to the precise stereochemical arrangement of the active site, which is optimized for binding the L-isomer of serine. wikipedia.org

The regulation of SAT activity is crucial for controlling the flux through the cysteine pathway. nih.govacs.org In many bacteria and plants, SAT activity is subject to feedback inhibition by the final product, L-cysteine. nih.govnih.gov This inhibition is a key mechanism for maintaining cysteine homeostasis. nih.gov For instance, in Entamoeba histolytica, which has three SAT isoforms, SAT1 and SAT2 are inhibited by L-cysteine, whereas SAT3 is not, suggesting different regulatory roles. nih.govacs.org

Substrate Profiling for O-Acetylserine (Thiol)-Lyases (OASTL/OASS)

O-acetylserine (thiol)-lyase (OASTL), also known as cysteine synthase, catalyzes the final step in cysteine biosynthesis, which is the reaction of OAS with sulfide (B99878) to produce L-cysteine and acetate. nih.govgenome.jp This pyridoxal-5'-phosphate (PLP) dependent enzyme is found in bacteria and plants. genome.jpnih.gov

Kinetic analyses of OASTL from Arabidopsis thaliana have determined the apparent Michaelis constant (Km) for OAS to be in the range of 310 µM to 690 µM for different isoforms. nih.gov However, the dissociation constant (Kd) for OAS is much lower, at less than 1 µM, indicating tight binding. nih.gov The enzyme also has a very low apparent Km for sulfide, in the range of 3-6 µM. nih.gov

Structural Biology and Enzyme Mechanism Studies

The three-dimensional structures of the enzymes involved in the cysteine biosynthetic pathway provide a framework for understanding their catalytic mechanisms and interactions with substrates and regulators, including stereoisomers like O-Acetyl-D-serine.

Active Site Characterization and Binding Modes

The active site of serine acetyltransferase (SAT) contains a catalytic triad, typically involving histidine and aspartate residues, which facilitates the acetyl transfer from acetyl-CoA to L-serine. wikipedia.org X-ray crystallography of SAT from Neisseria gonorrhoeae has shown that the binding of L-serine occurs in a well-defined pocket. nih.gov The precise geometry of this pocket is responsible for the enzyme's high stereoselectivity for the L-isomer of serine. wikipedia.org

The active site of O-acetylserine (thiol)-lyase (OASTL) is characterized by the presence of the cofactor pyridoxal-5'-phosphate (PLP), which is covalently linked to a lysine (B10760008) residue forming an internal aldimine. nih.gov Upon substrate binding, the L-amino acid substrate displaces the lysine to form an external aldimine. nih.gov Structural studies indicate the presence of an α-carboxyl subsite within the active site that is crucial for binding the α-carboxylate group of the amino acid substrate. nih.gov This interaction is a key determinant of substrate specificity and is likely to be a major factor preventing the efficient binding of D-isomers.

Conformational Changes Upon Substrate Binding and Inhibition

Enzyme catalysis often involves conformational changes that are induced by substrate binding. ncert.nic.in In the case of SAT, the binding of L-serine and acetyl-CoA is expected to induce conformational changes that bring the substrates into the correct orientation for catalysis. nih.gov

For OASTL, the binding of substrate analogs is known to trigger a significant conformational change from an "open" to a "closed" conformation. nih.gov This transition is believed to be initiated by the binding of the substrate's α-carboxylate group to the active site. nih.gov This conformational change is crucial for catalysis as it sequesters the active site from the solvent and properly positions the reactants. The C-terminal tail of SAT has been shown to bind to the active site of OASTL, mimicking a substrate and inducing a similar closed conformation, which results in the inhibition of OASTL activity. nih.gov It is plausible that O-Acetyl-D-serine, if it binds to the active site, could also influence the conformational state of the enzyme, potentially acting as an inhibitor by trapping the enzyme in a non-productive conformation.

Regulation of Enzyme Activity and Complex Formation

The regulation of cysteine biosynthesis is a tightly controlled process involving allosteric regulation, feedback inhibition, and protein-protein interactions. libretexts.orgyoutube.com A key feature of this regulation in plants and bacteria is the formation of the cysteine synthase complex (CSC), a multienzyme complex composed of SAT and OASTL. nih.govnih.gov

The formation of the CSC significantly alters the kinetic properties of both enzymes. nih.gov When associated in the complex, SAT exhibits positive kinetic cooperativity with respect to its substrates, L-serine and acetyl-CoA. nih.gov Conversely, the catalytic efficiency of OASTL is dramatically decreased when it is part of the complex. nih.govnih.gov

The stability of the CSC is modulated by the pathway's intermediate, O-acetyl-L-serine (OAS), and the substrate for the final step, sulfide. frontiersin.org High concentrations of OAS lead to the dissociation of the complex, which in turn releases active OASTL to catalyze the synthesis of cysteine. nih.govnih.gov Sulfide, on the other hand, counteracts the effect of OAS and promotes the association of the complex. nih.govfrontiersin.org This regulatory loop ensures that the production of OAS is coordinated with the availability of sulfide.

The interaction between SAT and OASTL within the CSC is intricate. The C-terminal end of SAT has been shown to interact directly with the active site of OASTL, acting as an inhibitor. nih.gov This suggests a dual mechanism of inhibition: direct competition with the substrate OAS and stabilization of a less active, closed conformation of OASTL. nih.gov While the direct effect of O-Acetyl-D-serine on the formation or stability of the CSC has not been explicitly detailed, its structural similarity to the natural regulator O-acetyl-L-serine suggests a potential, likely inhibitory, role in this regulatory system.

Allosteric Regulation and Feedback Inhibition

The synthesis of cysteine is a two-step process catalyzed by serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase. These enzymes can exist as free forms or associate to form the cysteine synthase complex (CSC). nih.gov The formation and dissociation of this complex are central to the regulation of cysteine production, with O-acetylserine acting as a key signaling molecule. nih.gov

Feedback inhibition is a critical regulatory mechanism in the cysteine biosynthetic pathway. L-cysteine, the final product, acts as a feedback inhibitor of SAT, the enzyme responsible for the synthesis of OAS. nih.govnih.gov This inhibition is allosteric, meaning that cysteine binds to a site on the SAT enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov Research on SAT from various organisms has elucidated the structural basis for this inhibition. nih.gov

Interestingly, the sensitivity of SAT to feedback inhibition by L-cysteine can vary depending on its subcellular localization. For instance, in Arabidopsis, the cytosolic isoform of SAT is allosterically inhibited by L-cysteine at physiological concentrations, whereas the plastidic and mitochondrial isoforms are not subject to this regulation. nih.gov This differential regulation suggests distinct roles for cysteine biosynthesis in different cellular compartments.

The formation of the cysteine synthase complex itself modulates this feedback inhibition. When SAT is part of the CSC, it is released from the feedback inhibition by cysteine. nih.gov This release allows for the continued production of OAS even in the presence of cysteine, a mechanism that is crucial for responding to changes in sulfur availability. The association with OAS-TL within the complex appears to stabilize a conformation of SAT that is less susceptible to cysteine binding. nih.gov

Furthermore, the activity of OAS-TL is also allosterically regulated within the CSC. The binding of the C-terminal tail of SAT to the active site of OAS-TL leads to a reduction in OAS-TL activity. nih.govnih.gov This inactivation is a key part of the self-regulation of the cysteine biosynthesis pathway.

EnzymeRegulatorType of RegulationEffect on Enzyme Activity
Serine Acetyltransferase (SAT)L-CysteineAllosteric Feedback InhibitionInhibition
Serine Acetyltransferase (SAT)Cysteine Synthase Complex FormationAllosteric RegulationRelease from Cysteine Inhibition
O-acetylserine (thiol) lyase (OAS-TL)Cysteine Synthase Complex FormationAllosteric InhibitionReduction

Cysteine Synthase Complex Dynamics and Dissociation

The cysteine synthase complex (CSC) is a dynamic structure, and its assembly and disassembly are tightly regulated by the cellular concentrations of O-acetylserine and sulfide. nih.govnih.gov The complex is typically formed by the association of a hexameric or trimeric SAT with dimeric OAS-TL molecules. nih.govmdpi.com In soybean, for example, the CSC consists of a single SAT trimer and three OASS dimers. nih.gov

The formation of the CSC leads to significant changes in the kinetic properties of the constituent enzymes. Upon complexation, SAT activity is enhanced, while OAS-TL activity is reduced. nih.govnih.gov This reciprocal regulation ensures that the production of OAS is coupled to the availability of sulfide for cysteine synthesis.

O-acetylserine itself is a primary effector of the CSC's stability. Under conditions of sulfur limitation, OAS accumulates in the cell. nih.gov This accumulation of OAS triggers the dissociation of the CSC. nih.govnih.gov The dissociation of the complex releases active OAS-TL, which can then efficiently convert the accumulated OAS and available sulfide into cysteine. This mechanism allows the cell to rapidly respond to fluctuations in sulfur availability. Conversely, sulfide has been shown to counteract the dissociating effect of OAS, thereby promoting the stability of the complex. nih.gov

Studies using isothermal titration calorimetry have revealed negative cooperativity in the binding of OAS-TL to SAT, suggesting a stepwise assembly of the complex. nih.gov The interaction is characterized by a tight binding affinity, which is influenced by temperature and salt concentration, with hydrophobic interactions playing a significant role in complex formation. acs.org

The dissociation of the CSC serves a dual regulatory purpose. It not only activates OAS-TL but also makes SAT more susceptible to feedback inhibition by cysteine, thus downregulating the production of OAS when cysteine levels are sufficient. This elegant interplay between complex formation, allosteric regulation, and feedback inhibition ensures a fine-tuned control of cysteine biosynthesis in response to the metabolic needs of the cell.

ConditionEffect on CSCConsequence for Enzyme Activity
High O-acetylserine levelsPromotes dissociationOAS-TL is activated; SAT becomes susceptible to cysteine inhibition
High sulfide levelsCounteracts OAS-induced dissociationStabilizes the complex; SAT is active, OAS-TL is inhibited
Complex FormationAssociation of SAT and OAS-TLSAT activity is enhanced; OAS-TL activity is reduced

Applications of O Acetyl D Serine Hydrochloride in Molecular and Cellular Research Models

Utilization in Neuroscience Research Models (Non-Clinical Focus)

In non-clinical neuroscience research, O-Acetyl-D-serine hydrochloride is a crucial tool for investigating the roles of D-serine in the central nervous system. chemimpex.com D-serine is recognized as a physiological co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a significant part in synaptic plasticity, neurodevelopment, and neurodegeneration. nih.gov The use of this compound allows for a controlled, indirect supply of D-serine in experimental models.

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that is unique in its requirement for the binding of a co-agonist, such as D-serine or glycine (B1666218), to its GluN1 subunit for activation. nih.govelifesciences.orgnih.gov this compound is used in in vitro and ex vivo preparations to study this modulation. Once deacetylated to D-serine, it acts on the glycine-binding site of the NMDA receptor. nih.gov

Research using in vitro models like hemisected rat spinal cord and cortical wedge preparations has demonstrated the direct effects of D-serine on NMDA receptor function. In these systems, D-serine potentiates the excitatory effects of NMDA. nih.gov Furthermore, the antagonism of NMDA receptors by non-competitive antagonists like 7-chlorokynurenic acid and HA-966 can be reversed by the addition of D-serine. nih.gov This effect is insensitive to strychnine, confirming that the modulation occurs at the NMDA receptor's co-agonist site rather than the inhibitory glycine receptor. nih.gov More recent studies have also revealed that D-serine can inhibit non-ionotropic (ion flux-independent) NMDA receptor signaling, suggesting a more complex modulatory role where its availability can influence different downstream signaling pathways. nih.gov

Table 1: Research Findings on D-Serine Modulation of NMDA Receptors in vitro

Research ModelCompound AppliedObserved EffectAntagonists UsedSource
Hemisected Rat Spinal CordD-serinePotentiation of NMDA's excitatory effect.N/A nih.gov
Spinal Cord and Cortical Wedge PreparationD-serineReversal of NMDA antagonism.7-chlorokynurenic acid, HA-966 nih.gov
Cultured Neurons (FRET-based assay)D-serineInhibition of NMDA-induced conformational movements of GluN1 cytoplasmic domains in the presence of an NMDAR pore blocker.MK801 nih.gov

This compound is employed to explore the intricate relationships between D-serine and various neurotransmitter systems. chemimpex.com Its primary role is within the glutamatergic system, where D-serine co-agonism at NMDA receptors is essential for excitatory neurotransmission and synaptic plasticity. researchgate.net The compound's ability to influence metabolic pathways and neurotransmitter systems makes it a key tool in drug discovery and development research. chemimpex.com

Studies have investigated how D-serine signaling impacts other neurotransmitter systems. For instance, research has shown that D-serine can increase the release of acetylcholine (B1216132) in rat submandibular glands, suggesting a role in promoting the activation of presynaptic NMDA receptors that modulate acetylcholine release. nih.gov The dysfunction in D-serine signaling pathways, often studied using precursors like this compound, has been implicated in various psychiatric and neurological conditions, highlighting the importance of the glia-neuron metabolic crosstalk in regulating NMDA receptor activity. nih.gov

Role in Protein Engineering and Biotechnology

The acetylated form of serine is utilized in protein engineering and biotechnology for various purposes, from modifying proteins to facilitating their production. chemimpex.com

This compound is used in the modification of proteins to improve their stability and functionality. chemimpex.com While the L-form, O-Acetyl-L-serine, is more commonly cited as a precursor in the biosynthesis of cysteine in bacteria and plants, the general principle of using acetylated amino acids applies. medchemexpress.comsigmaaldrich.comselleckchem.com Cysteine, with its sulfhydryl group, is critical for forming disulfide bonds that stabilize the tertiary and quaternary structures of many proteins. By providing a key substrate in engineered metabolic pathways, O-acetyl-serine can be used to influence the cysteine content and, consequently, the stability and function of proteins in biotechnological applications. chemimpex.comsigmaaldrich.com

In microbial systems like E. coli, O-Acetyl-L-serine is a central metabolite for cysteine biosynthesis. medchemexpress.comnih.gov The synthesis of cysteine is catalyzed by the enzyme O-acetylserine(thiol)lyase, which uses O-acetyl-L-serine as a substrate. sigmaaldrich.com This pathway is fundamental for producing cysteine-containing proteins. In the context of recombinant protein production, supplementing microbial culture media with O-acetyl-serine can be a strategy to enhance the yield of proteins that are rich in cysteine or require cysteine for their biological activity. This is particularly relevant for the production of certain enzymes, antibodies, or other therapeutic proteins in host cells like E. coli. nih.gov

Table 2: Applications of O-Acetyl-Serine in Biotechnology

Application AreaSpecific Role of O-Acetyl-SerineOutcomeSource
Protein ModificationServes as a precursor for cysteine biosynthesis.Enhances protein stability and functionality through the formation of disulfide bonds. chemimpex.comsigmaaldrich.com
Recombinant Protein ProductionActs as a substrate for O-acetylserine(thiol)lyase in microbial systems.Can potentially increase the yield of cysteine-containing recombinant proteins. sigmaaldrich.comnih.gov

Incorporation into Cell Culture Media for Specialized Studies

This compound and its related forms are incorporated into specialized cell culture media for specific research purposes. medchemexpress.comsigmaaldrich.com Its enhanced stability compared to D-serine makes it a reliable supplement for long-term cell culture experiments. chemimpex.com

In neuroscience, it can be added to the culture medium of neuronal cells to provide a steady source of the NMDA receptor co-agonist D-serine, which is crucial for studies on neuronal development, synaptic function, and excitotoxicity. The racemic mixture, N-Acetyl-DL-serine, is noted for its use in nutrition and cell analysis research. sigmaaldrich.com The L-form is also listed as a component for specialized cell culture media and is used in various cell analysis applications, including proliferation and cytotoxicity assays. medchemexpress.com This use underscores the compound's role as a key biochemical for maintaining specific metabolic states or studying cellular signaling pathways in a controlled in vitro environment.

Research into Novel Bioactive Compound Synthesis (Excluding Drug Development Pipeline Specifics)

This compound serves as a versatile starting material in the synthesis of novel bioactive compounds for research purposes. Its utility stems from the presence of the D-configured serine backbone, a non-proteinogenic amino acid that can impart unique properties to larger molecules. Researchers utilize this compound as a foundational element for constructing complex peptides and for developing specific inhibitors of key enzymes.

The incorporation of D-amino acids, such as D-serine derived from this compound, into peptides is a key strategy for creating novel biomolecules with enhanced stability and unique biological activities. nih.gov Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability makes them valuable tools in molecular and cellular research, where they can have a more sustained effect.

The synthesis of peptides containing D-amino acids can be achieved through methods like Solid-Phase Peptide Synthesis (SPPS). wikipedia.org In this technique, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. This compound can be suitably protected and activated for incorporation into a peptide sequence at a desired position. The acetyl group on the serine side chain may require protection during the synthesis process to prevent unwanted side reactions.

The presence of a D-amino acid can significantly alter the three-dimensional structure of a peptide, leading to novel conformations that may not be accessible with only L-amino acids. nih.gov This structural diversity can result in peptides with new or enhanced binding affinities for their biological targets. For instance, the inclusion of a D-serine residue can stabilize specific secondary structures, such as beta-turns or helical folds, which are often crucial for biological function.

While the direct synthesis of numerous specific peptides using this compound as the starting building block is a specialized area of research, the principles of D-amino acid incorporation are well-established. The following table provides an overview of the potential impact of incorporating D-serine into a peptide backbone.

FeatureDescriptionResearch Implication
Proteolytic Stability Peptides containing D-amino acids are less susceptible to cleavage by proteases.Longer half-life in cellular and in vivo models, allowing for more sustained biological effects.
Conformational Diversity The D-configuration introduces unique kinks and folds in the peptide backbone.Creation of novel peptide structures with potentially new binding partners or altered receptor affinity/selectivity.
Biological Activity Altered conformation and stability can lead to enhanced or novel biological activities.Development of research tools with specific and potent activities, such as receptor agonists or antagonists.

This table illustrates the general advantages of incorporating D-amino acids like D-serine into peptides, a process for which this compound can serve as a precursor.

This compound and its derivatives are instrumental in the development of specific enzyme inhibitors and targeted probes, particularly for enzymes involved in amino acid metabolism. A significant focus of this research has been on the enzymes of the cysteine biosynthesis pathway, such as O-acetylserine sulfhydrylase (OASS) and serine acetyltransferase (SAT). nih.govnih.gov As these pathways are present in bacteria but not in mammals, they are attractive targets for the development of novel antibacterial agents.

Researchers have designed and synthesized various compounds that mimic the natural substrate, O-acetylserine, to inhibit these enzymes. By modifying the structure of O-acetylserine, it is possible to create molecules that bind to the enzyme's active site with high affinity but are not processed, thereby blocking the enzyme's function.

For example, research has focused on creating peptidomimetic inhibitors and small molecules that target OASS. nih.gov Some of these inhibitors are based on the structure of the natural substrate, incorporating features that enhance their binding to the enzyme. The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies, where different chemical groups are systematically introduced to optimize inhibitory potency.

The following table summarizes some of the key research findings in the development of enzyme inhibitors using O-acetylserine as a scaffold or lead compound.

Enzyme TargetInhibitor Class/CompoundKey Findings & Activity
O-acetylserine sulfhydrylase (OASS) Pyrazole DerivativesA scaffold hopping approach led to the identification of a novel pyrazole-based fragment with favorable pharmacological characteristics for further development as an OASS inhibitor. nih.gov
O-acetylserine sulfhydrylase (OASS) Fluoroalanine DerivativesFluoroalanine derivatives have been investigated as inhibitors of OASS isozymes from Salmonella enterica, demonstrating the potential for mechanism-based inhibition. nih.gov
Serine Acetyltransferase (SAT) Novel Small Molecule InhibitorA high-throughput screening campaign identified a novel inhibitor of Salmonella SAT, which is crucial for regulating cysteine biosynthesis. nih.gov

This table presents examples of enzyme inhibitors developed based on the structure and function of O-acetylserine and its metabolizing enzymes. The reported activities highlight the potential of these compounds in molecular research.

Advanced Analytical and Characterization Methodologies for O Acetyl D Serine Hydrochloride

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating O-Acetyl-D-serine hydrochloride from impurities and in determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and its derivatives. tcichemicals.comjournalijar.com Reversed-phase HPLC methods are commonly developed and validated for this purpose. For instance, a typical method might utilize a C18 column, such as an Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm), with a gradient mobile phase consisting of a buffered aqueous solution (e.g., 10 mM Tris buffer at pH 3.0) and an organic modifier like methanol (B129727). journalijar.com

Since this compound lacks a strong chromophore for standard UV detection, a pre-column derivatization step is often necessary. journalijar.com Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to create a derivative with strong UV absorbance, allowing for sensitive detection. journalijar.com Another approach involves derivatization with 9-Fluorenylmethyl-Chloroformate (FMOC-Cl), which yields a derivative detectable at around 265 nm. Purity levels are typically expected to be high, often greater than 95% or 98% as determined by HPLC. tcichemicals.comscbt.com

For the specific analysis of serine enantiomers, chiral HPLC is a powerful tool. This can be achieved using a chiral stationary phase, such as a CHIROBIOTIC TAG column. sigmaaldrich.com Alternatively, a diastereomeric method can be employed, where the enantiomers are reacted with a chiral derivatizing agent like N-acetyl-L-cysteine (NAC) in the presence of ortho-phthalaldehyde (OPA) to form diastereomers that can be separated on a conventional reversed-phase column. nih.govnih.gov

Interactive Data Table: Example HPLC Conditions for Serine Derivative Analysis

ParameterCondition 1: Purity (Derivatized)Condition 2: Chiral Separation
Column Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) journalijar.comAstec® CHIROBIOTIC® TAG (25 cm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase Gradient of 10 mM Tris buffer (pH 3.0) and Methanol journalijar.comIsocratic: 70:30 Water:Acetonitrile sigmaaldrich.com
Flow Rate Not Specified1.0 mL/min sigmaaldrich.com
Detection UV (after derivatization with Marfey's reagent) journalijar.comUV at 210 nm sigmaaldrich.com
Temperature Not Specified25 °C sigmaaldrich.com
Derivatization Marfey's Reagent journalijar.comNot required for this column sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the enantiomeric analysis of amino acids and their derivatives, including O-Acetyl-D-serine. To make the amino acids volatile for GC analysis, a derivatization step is essential. A common approach involves esterification followed by N,O-diacylation. researchgate.net For instance, serine enantiomers can be converted to their methyl esters and then derivatized with an optically active reagent like (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to form diastereomers that can be separated on a standard achiral GC column. researchgate.net

Another effective derivatization strategy for GC-MS analysis of chiral amino acids is the use of heptafluorobutyl chloroformate followed by amidation with methylamine. nih.gov The resulting derivatives are volatile and can be separated on a chiral capillary column, such as one coated with Chirasil-L-Val. nih.gov This technique is particularly valuable for detecting trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the analysis, allowing for precise quantification of each enantiomer. researchgate.net

Spectroscopic and Spectrometric Characterization in Research Contexts

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts and coupling patterns of the protons are diagnostic. For the O-acetyl group, a singlet corresponding to the methyl protons would be expected. The protons on the serine backbone (α-CH and β-CH₂) would appear as multiplets, with their specific splitting patterns revealing the connectivity. The Automated Topology Builder (ATB) and Repository provides theoretical NMR data for related compounds like O-Acetyl-L-serine, which can serve as a reference. uq.edu.au A quantitative ¹H-NMR method can also be developed, using an internal standard to determine the concentration of the compound without the need for calibration curves, which is simpler and faster than HPLC in some applications. mdpi.com

¹³C NMR provides information on the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the acetyl group, the carbonyl carbon of the carboxylic acid, the α-carbon bonded to the amino group, the β-carbon bonded to the oxygen of the acetyl group, and the methyl carbon of the acetyl group.

Interactive Data Table: Predicted NMR Data for O-Acetyl-serine Backbone

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-Carbon~4.0 - 4.5~55 - 60
β-Carbon~4.2 - 4.7~65 - 70
Acetyl CH₃~2.0 - 2.2~20 - 25
Acetyl C=ON/A~170 - 175
Carboxyl C=ON/A~170 - 175
Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large molecules and is particularly well-suited for investigating potential polymerization of this compound. rsc.orgwpmucdn.com As a soft ionization method, MALDI-TOF MS minimizes fragmentation, allowing for the detection of intact oligomers or polymers that might form during synthesis or storage. wpmucdn.comnih.gov

The technique can provide information on the molecular weight distribution and the structure of repeating units in a polymer sample. frontiersin.orgnih.gov For analysis, the sample is co-crystallized with a suitable matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, or DCTB) and often a cationizing agent (e.g., sodium iodide) to promote ion formation. frontiersin.orgnih.gov The resulting spectrum would show a series of peaks, each corresponding to a different degree of polymerization, allowing for a detailed assessment of any polymeric impurities. This is a crucial quality control step, complementing techniques like NMR and GPC (Gel Permeation Chromatography). wpmucdn.comnih.gov

Stereoselective Analytical Approaches for D-Serine and its Derivatives

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of amino acid derivatives is often stereospecific. nih.gov A variety of stereoselective analytical methods are available for D-serine and its derivatives.

Besides the previously mentioned chiral HPLC and GC-MS methods, other techniques include capillary electrophoresis (CE). researchgate.net CE, particularly when coupled with laser-induced fluorescence (LIF) detection, can be a highly sensitive method for determining intracellular D-serine concentrations after appropriate derivatization. nih.gov

The diastereomeric derivatization approach is broadly applicable. It involves reacting the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques. nih.govnih.gov Common chiral derivatizing agents include N-acetyl-L-cysteine (NAC) used with o-phthalaldehyde (B127526) (OPA), or Marfey's reagent. journalijar.comnih.gov These methods allow for the determination of individual enantiomers in a single chromatographic run. researchgate.net The synthesis of chiral amino acid analogues, for example from D-sugars, also relies heavily on these analytical techniques to confirm the enantiomeric purity of the final products. us.esresearchgate.net

The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. For instance, methods have been developed for the trace-level determination of D-serine in various matrices, highlighting the robustness of these stereoselective approaches.

Chiral Derivatization Strategies for Enantiomer Separation

The separation of enantiomers, such as O-Acetyl-D-serine and its L-form, is a significant analytical task that is primarily accomplished using chromatographic methods. researchgate.net A prevalent and effective strategy is the use of chiral derivatizing agents (CDAs). This indirect approach involves reacting the amino acid enantiomers with a chiral reagent to form diastereomers. These newly formed diastereomers possess different physicochemical properties, allowing for their separation on conventional, achiral stationary phases, most commonly in high-performance liquid chromatography (HPLC). chiralpedia.com

Several CDAs have been successfully employed for the enantiomeric resolution of amino acids, which are directly applicable to O-Acetyl-D-serine due to the shared primary amine group. One of the most well-established and widely used CDAs is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govspringernature.com The reaction of FDAA with the amino group of O-Acetyl-D-serine and its L-counterpart results in the formation of stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by their strong UV absorbance at 340 nm. springernature.com An advanced version of this reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to offer higher sensitivity and improved separation for derivatized chiral amino acids. mdpi.com

Another powerful and extensively utilized strategy involves the pre-column derivatization with o-phthaldialdehyde (OPA) in combination with a chiral thiol. researchgate.netnih.gov This reaction rapidly forms highly fluorescent isoindole derivatives, which are ideal for sensitive detection. nih.govresearchgate.net The choice of the chiral thiol is critical for optimizing the resolution of the resulting diastereomers. researchgate.net Commonly used chiral thiols for the analysis of amino acid enantiomers include N-acetyl-L-cysteine (NAC), N-isobutyryl-L-cysteine (IBLC), and N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys). researchgate.netnih.govnih.gov These OPA/chiral thiol derivatization methods have been successfully applied to separate serine enantiomers, and by extension, are suitable for O-Acetyl-D-serine. nih.govnih.gov

The selection of a chiral derivatization strategy often depends on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and sample throughput. The table below summarizes key characteristics of common chiral derivatization agents applicable to O-Acetyl-D-serine.

Chiral Derivatizing Agent (CDA)Principle of DerivatizationDetection MethodKey Advantages
Marfey's Reagent (FDAA) Reacts with the primary amine to form stable diastereomeric dinitrophenyl alanine (B10760859) amide derivatives. nih.govspringernature.comUV Absorbance (340 nm) springernature.comRobust and reliable method, produces stable derivatives. springernature.com
L-FDLA An advanced Marfey's reagent that reacts with the primary amine group. mdpi.comUV Absorbance, Mass Spectrometry (MS) mdpi.comHigher sensitivity and better separation compared to FDAA. mdpi.com
OPA / Chiral Thiol (e.g., NAC, IBLC, Boc-L-Cys) Forms fluorescent isoindole diastereomers by reacting with the primary amine in the presence of a chiral thiol. nih.govresearchgate.netFluorescence, Electrochemical Detection (ECD) nih.govnih.govHigh sensitivity due to fluorescent derivatives, rapid reaction at room temperature. researchgate.netnih.gov

Detection and Quantification of D-Isomers in Complex Biological Matrices

The detection and quantification of D-amino acid isomers like O-Acetyl-D-serine in complex biological matrices, such as brain tissue, plasma, and urine, present significant analytical hurdles. nih.govmdpi.com These challenges arise from the typically low concentrations of D-isomers compared to their abundant L-counterparts and the presence of numerous interfering substances. nih.gov To address this, highly sensitive and selective analytical methods are essential. mdpi.com

Pre-column derivatization, as discussed in the previous section, is a critical step in enhancing the detection capabilities for D-amino acids in biological samples. nih.gov The derivatization not only enables the chiral separation but also introduces a fluorescent or UV-active tag, which significantly improves the sensitivity of detection by HPLC with fluorescence or UV detectors. nih.govnih.gov

For instance, the combination of OPA with a chiral thiol like N-isobutyryl-L-cysteine has been used to determine the levels of free D-amino acids in human urine, with D-serine being one of the most abundant found. nih.gov This method, coupled with fluorescence detection, allows for the quantification of D-amino acids at low concentrations. nih.gov Similarly, the derivatization of D- and L-serine with OPA and N-acetyl-L-cysteine (NAC) has been successfully used to measure their concentrations in rat brain homogenates using HPLC with electrochemical detection (ECD). nih.gov

In recent years, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of D-amino acids in biological samples. mdpi.com LC-MS/MS offers high selectivity and sensitivity, allowing for the direct detection of derivatized or, in some cases, underivatized amino acids. nih.govresearchgate.net For example, a method using Marfey's reagent derivatization followed by LC-MS/MS analysis has been developed for the quantification of 19 common L- and D-amino acids in complex biological matrices. nih.gov This approach provides excellent chromatographic resolution and quantification capabilities. nih.gov

The table below presents findings from studies on the detection and quantification of D-serine in various biological matrices, which are relevant to the analysis of O-Acetyl-D-serine.

Biological MatrixAnalytical MethodDerivatization AgentKey FindingsReference
Human UrineHPLC with Fluorescence DetectionOPA / N-isobutyryl-L-cysteineD-Serine was found to be one of the most abundant free D-amino acids, with concentrations ranging from 30.1 to 379.8 µMol/L. nih.gov
Rat Brain HomogenateHPLC with Electrochemical Detection (ECD)OPA / N-acetyl-L-cysteine (NAC)Successful separation and detection of D- and L-serine in a biological sample was achieved. nih.gov
Rat BrainHPLC with Fluorimetric DetectionOPA / N-tert-butyloxycarbonyl-L-cysteineA significant amount of free D-serine (0.22 µmol/g of tissue) was found. researchgate.net
Human PlasmaEnantioselective LC-MS/MSNone (direct analysis)A validated method for the direct quantification of D-serine was developed with a lower limit of quantitation suitable for clinical studies. researchgate.net
Murine Brain TissueLC-MS/MSNα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA)A method for the simultaneous quantification of 10 chiral amino acids, including serine, was developed and applied to investigate age-related changes. mdpi.com

Emerging Research Frontiers and Methodological Advancements

Development of Novel Inhibitors and Probes for Enzymes Interacting with O-Acetylserine

A primary focus of current research is the enzyme O-acetylserine sulfhydrylase (OASS), which catalyzes the final step in cysteine synthesis in many microorganisms. nih.govtandfonline.com As this pathway is absent in mammals, OASS has become a promising target for the development of new antibacterial agents. tandfonline.comnih.gov

Researchers have successfully designed and synthesized novel inhibitors to probe the function and structure of OASS. A notable strategy involves "scaffold hopping," a computational technique used to identify new chemical backbones for inhibitors. This approach led to the discovery of 1H-pyrazole-5-carboxylic acid, which showed significant inhibitory action against OASS isoforms. tandfonline.com This fragment served as a starting point for developing more potent inhibitors. nih.govtandfonline.com

Another successful class of inhibitors is based on a cyclopropane-carboxylic acid scaffold. nih.gov Through rational design and chemical synthesis, derivatives of this scaffold have been created, with compounds like UPAR415 demonstrating potent, nanomolar-range inhibition of OASS-A and OASS-B from Salmonella Typhimurium. nih.gov These inhibitors have also been shown to act as adjuvants for existing antibiotics like colistin, highlighting their therapeutic potential. nih.gov

Dissociation Constants (Kd) of Novel OASS Inhibitors
CompoundTarget EnzymeDissociation Constant (Kd)Reference
1H-pyrazole-5-carboxylic acid (4c)StOASS-A122 µM tandfonline.com
1H-pyrazole-5-carboxylic acid (4c)StOASS-B272 µM tandfonline.com
UPAR415StOASS-A0.028 µM nih.gov
UPAR415StOASS-B0.490 µM nih.gov

Beyond small molecules, peptidic inhibitors have also been explored. These are often designed to mimic the C-terminal sequence of serine acetyltransferase (SAT), the enzyme that naturally binds to and inhibits OASS. nih.govacs.orgresearchgate.net The development of activity-based probes, which can be tagged with fluorescent markers or biotin, represents a further step. frontiersin.org Such probes are invaluable for imaging enzyme activity within cellular environments and for identifying novel enzyme-protein interactions. frontiersin.org

High-Throughput Screening Approaches for Identifying Modulators of O-Acetylserine-Related Pathways

High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of chemical compounds to identify modulators of specific biological pathways. nih.govmdpi.com In the context of O-acetylserine, HTS can be employed to discover novel inhibitors of enzymes like OASS or to find compounds that modulate the regulatory functions of O-acetylserine itself. nih.govmedchemexpress.com

A key advancement enabling HTS for such pathways is the development of pathway-adapted biosensors. For instance, a biosensing system was recently engineered to screen for variants of O-methyltransferase, an enzyme class relevant to biosynthetic pathways. nih.gov This system utilized an evolved transcriptional factor that responds to the presence of the product and substrate, allowing for rapid identification of enzyme variants with improved activity from a large pool. nih.gov Similar biosensor strategies could be adapted for the O-acetylserine pathway to screen for compounds that either inhibit cysteine production or modulate the signaling cascade that O-acetylserine initiates in response to sulfur availability. nih.govmedchemexpress.com

HTS assays can be designed based on various principles, including cell viability, enzyme activity, or reporter gene expression. mdpi.com For O-acetylserine pathways, a reporter gene assay could be constructed where the expression of a fluorescent or luminescent protein is placed under the control of a promoter that is regulated by O-acetylserine-responsive transcription factors. This would allow for the identification of compounds that interfere with this signaling pathway.

Integration of Computational Biology and Structural Modeling in O-Acetyl-D-serine Research

The synergy between computational biology and experimental structural analysis has been instrumental in advancing research on O-acetylserine and its interacting enzymes. acs.org Techniques such as X-ray crystallography have provided high-resolution three-dimensional structures of OASS, revealing detailed views of the active site where O-acetylserine binds. nih.govresearchgate.netoup.com

This structural data provides the foundation for computational approaches like in silico docking. acs.org Using software like GOLD, researchers can virtually screen vast libraries of compounds to predict which molecules are likely to bind to the enzyme's active site. acs.org These predictions are then prioritized for chemical synthesis and experimental validation, streamlining the discovery of new inhibitors. acs.org

Furthermore, advanced techniques like Saturation Transfer Difference (STD)-NMR spectroscopy are used to gain detailed insights into how ligands interact with their protein targets. nih.govresearchgate.net When combined with molecular docking simulations, STD-NMR can confirm the specific parts of an inhibitor that make direct contact with the enzyme, guiding further chemical modifications to improve binding affinity and specificity. nih.gov Molecular dynamics (MD) simulations also play a crucial role, allowing scientists to model the dynamic movements and conformational changes of enzymes like SAT and OASS, providing a deeper understanding of their regulation and function. acs.org

Potential for Advancing Synthetic Biology and Metabolic Engineering Paradigms

O-acetylserine is a critical metabolic node, and the ability to manipulate its synthesis and conversion holds significant potential for synthetic biology and metabolic engineering. nih.govnih.gov The goal is to repurpose microorganisms like Escherichia coli into cellular factories for producing valuable chemicals.

A clear demonstration of this potential is the successful engineering of E. coli to produce O-acetyl-L-homoserine, a related and important platform intermediate. nih.gov The strategies employed in this work are directly relevant to pathways involving O-acetylserine and included:

Screening and introducing exogenous enzymes to establish a novel biosynthetic pathway. nih.gov

Disrupting competing metabolic pathways to channel more resources towards the desired product. nih.gov

Optimizing the expression of key enzymes and balancing the flux of precursors like homoserine and acetyl-CoA to maximize yield. nih.gov

Through these methods, researchers achieved a production of 24.33 g/L of O-acetyl-L-homoserine in fed-batch fermentation. nih.gov Similarly, by engineering the overexpression of the cysE gene, which codes for serine acetyltransferase, it is possible to increase the internal pools of O-acetylserine, leading to higher production of sulfur-containing compounds like cysteine and glutathione. nih.gov This control over metabolic flux is a cornerstone of synthetic biology, enabling the sustainable production of amino acids, biofuels, and specialty chemicals from simple feedstocks. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing O-Acetyl-D-serine hydrochloride with high enantiomeric purity?

Answer: Synthesis typically involves acetylation of D-serine under controlled conditions. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during acetylation .
  • Acetylation : React D-serine with acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–4°C to minimize side reactions.
  • Purification : Crystallization in ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) ensures enantiomeric purity >99% .
  • Validation : Confirm purity via chiral HPLC with a cellulose-based column and polarimetric analysis .

Q. How should researchers characterize the solubility and stability of this compound in aqueous buffers?

Answer:

  • Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) at 25°C and 37°C. Measure saturation concentration via UV-Vis spectroscopy (λ = 210 nm) .
  • Stability assessment : Conduct accelerated degradation studies (40°C/75% RH) over 30 days. Monitor hydrolysis via LC-MS to detect D-serine and acetic acid byproducts .
  • Buffer compatibility : Test ionic strength effects (e.g., phosphate vs. Tris buffers) on solubility using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can factorial design optimize the formulation of this compound for in vivo studies?

Answer: A 3-factor, 2-level factorial design is effective:

  • Variables : pH (5.0–7.4), excipient concentration (e.g., cyclodextrin for solubility enhancement), and temperature (4°C vs. 25°C) .
  • Response metrics : Solubility (mg/mL), stability (% degradation over 24h), and bioactivity (e.g., enzyme inhibition assays).
  • Data analysis : Use ANOVA to identify significant factors. For example, cyclodextrin concentration may dominate solubility (p < 0.01), while pH affects stability .

Q. How should researchers address contradictions in kinetic data for this compound’s enzyme inhibition assays?

Answer: Discrepancies often arise from assay conditions or enzyme sources:

  • Control experiments : Compare commercial vs. recombinant enzymes (e.g., serine racemase) to rule out batch variability .
  • Buffer interference : Test buffers (HEPES vs. PBS) for chelation effects using ICP-MS to detect metal ion depletion .
  • Data normalization : Express inhibition as % activity relative to vehicle controls and internal standards (e.g., L-serine derivatives) .

Q. What advanced techniques validate the intracellular uptake of this compound in cell cultures?

Answer:

  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled this compound and track uptake via LC-MS/MS in lysates .
  • Imaging : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-conjugated derivatives) .
  • Compartmental analysis : Fractionate cells (cytosol vs. organelles) and quantify compound distribution via HPLC .

Methodological Challenges

Q. How to design a robust protocol for detecting this compound in biological matrices (e.g., plasma, tissue)?

Answer:

  • Sample preparation : Deproteinize plasma with acetonitrile (4:1 v/v) and extract tissue homogenates via solid-phase extraction (C18 columns) .
  • Detection : Use UPLC-QTOF with a HILIC column (2.1 × 100 mm, 1.7 µm). Ionization: ESI+ (m/z 182.1 for [M+H]+^+) .
  • Validation : Meet FDA guidelines for LOD (0.1 ng/mL), LOQ (0.3 ng/mL), and recovery (>85%) .

Q. What statistical approaches resolve variability in dose-response studies of this compound?

Answer:

  • Non-linear regression : Fit data to Hill equation (Y=Emax×[X]n/(EC50n+[X]n)Y = E_{\text{max}} \times [X]^n / (EC_{50}^n + [X]^n)) to estimate EC50_{50} and efficacy .
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
  • Meta-analysis : Pool data from ≥3 independent experiments using random-effects models to calculate weighted mean EC50_{50} .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vivo studies?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
  • Animal studies : Adhere to IACUC guidelines for dosing (e.g., ≤100 mg/kg in rodents) and monitor for neurotoxicity (e.g., rotorod tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.